molecular formula C8H6F4N2O B8363259 5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

Cat. No. B8363259
M. Wt: 222.14 g/mol
InChI Key: XHVAZFCYZSNRRY-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

The crude acetamide was dissolved in EtOAc (50 mL), shacked with 10% Pd/C (450 mg) under H2 (50 psi) for 3 h. Filtration gave an N-(5-amino-2-fluoro-phenyl)-2,2,2-trifluoro-acetamide (8.42 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[F:15])=[O:4]>CCOC(C)=O.[Pd]>[NH2:12][C:10]1[CH:9]=[CH:8][C:7]([F:15])=[C:6]([NH:5][C:3](=[O:4])[C:2]([F:1])([F:16])[F:17])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C(F)(F)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.